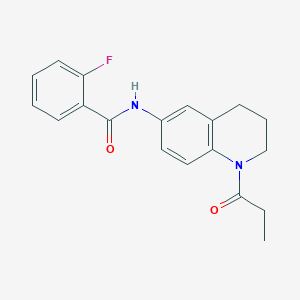

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, etc .Aplicaciones Científicas De Investigación

Anticancer Applications

This compound has been studied for its potential anticancer effects . It has been designed as an antiproliferative VEGFR-2 inhibitor with the key pharmacophoric features needed to interact with the VEGFR-2 catalytic pocket . The compound’s ability to bind with the VEGFR-2 enzyme was demonstrated by molecular docking studies .

Inhibitory Effects on VEGFR-2

VEGFR-2 is a key target in cancer therapy due to its role in angiogenesis and vasculogenesis. This compound has been shown to inhibit VEGFR-2, which could potentially limit the growth of tumors .

Drug Design and Synthesis

The compound was synthesized through the condensation of N - (4- (hydrazinecarbonyl)phenyl)benzamide with N - (4-acetylphenyl)nicotinamide, where the carbonyl group has been replaced by an imine group . This indicates its potential use in the design and synthesis of new drugs .

Antimicrobial Activities

The compound has been synthesized and evaluated for its antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 . All prepared compounds exhibited significant antibacterial activity against these bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted with this compound to understand its interactions with various biological targets . These studies can provide valuable insights into the compound’s mechanism of action and potential therapeutic applications .

ADMET Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has indicated the examined compound’s acceptable range of drug-likeness . This suggests that the compound could potentially be developed into a therapeutic drug .

Mecanismo De Acción

Target of Action

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide, also known as N-(3-acetylphenyl)-2,4-dichlorobenzene-1-sulfonamide, is a sulfonamide compound . Sulfonamides are known to have antibacterial properties and are commonly used in both human and veterinary medicine . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound interacts with its targets by forming polar, hydrophobic, and π-π interactions . These interactions inhibit the activity of the bacterial enzymes, thereby preventing the synthesis of folic acid. This results in the inhibition of bacterial growth and reproduction .

Biochemical Pathways

The compound affects the biochemical pathway involved in the synthesis of folic acid. By inhibiting the enzymes involved in this pathway, the compound prevents the production of folic acid, which is essential for bacterial growth and reproduction .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of bacterial growth and reproduction. By preventing the synthesis of folic acid, the compound inhibits the growth of bacteria, thereby exerting its antibacterial effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2,4-dichlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-6-5-11(15)8-13(14)16/h2-8,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTVCUZJFUNTKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)

![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)

![N-(3-cyanophenyl)-2-((6-isobutyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2387943.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)

![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)

![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)

![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)